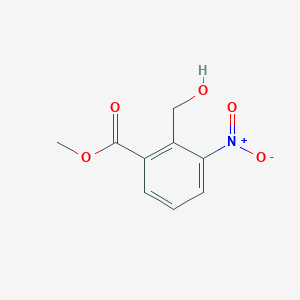
trans-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol: is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a phenyl group attached to the isoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol typically involves multi-step sequences. One common method includes the catalytic reduction of a nitro group followed by the formation of a cyclic imine and further reduction to yield the desired tetrahydroisoquinoline . The reaction conditions often involve the use of metal catalysts and high temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic reduction methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: trans-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.
Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which have significant applications in medicinal chemistry .
科学的研究の応用
Chemistry: In chemistry, trans-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a model compound in the study of isoquinoline alkaloids .
Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic effects. They are explored as candidates for the treatment of neurodegenerative diseases and other medical conditions .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its role as a building block in the synthesis of active pharmaceutical ingredients (APIs) highlights its industrial significance .
作用機序
The mechanism of action of trans-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a phenyl group, known for its pharmacological properties.
Naphthalene, 1,2,3,4-tetrahydro-: A related compound with a different ring structure but similar chemical reactivity.
Uniqueness: trans-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol is unique due to its specific substitution pattern and the presence of both a phenyl group and an isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
90861-84-0 |
|---|---|
分子式 |
C₁₅H₁₅NO |
分子量 |
225.29 |
同義語 |
(1R,4R)-rel-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-](/img/structure/B1145069.png)
![6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro-](/img/structure/B1145070.png)


